

controlling *Aspergillus niger* growth on food substrates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fumonisin B2

CAS No.: 116355-84-1

Cat. No.: S528547

[Get Quote](#)

Advanced Strategies for Growth and Mycotoxin Control

The following table summarizes two advanced methods for controlling *A. niger* growth and its production of **Fumonisin B2** (FB2), as identified in recent studies.

Method	Key Components	Reported Efficacy	Factors Influencing Efficacy
Bioactive EVOH Films [1]	Ethylene-vinyl alcohol copolymer (EVOH) with embedded Essential Oils (EOs) or their components (e.g., Carvacrol, Cinnamaldehyde).	Significant reduction in growth rate and FB2 production, with effects varying by EO type and concentration [1].	Temperature, water activity (a_w), type of EO/EOC [1].
UV & Chlorine-Based Disinfection [2]	KrCl excimer lamp (222 nm) combined with Monochloramine (NH_2Cl).	Achieved 2.06-log reduction with UV222 alone (60 mJ/cm ²); combination with NH_2Cl showed synergistic effect, enhancing inactivation and inhibiting photoreactivation [2].	UV wavelength, disinfectant type, UV fluence, melanin content in spores [2].

Detailed Experimental Protocols

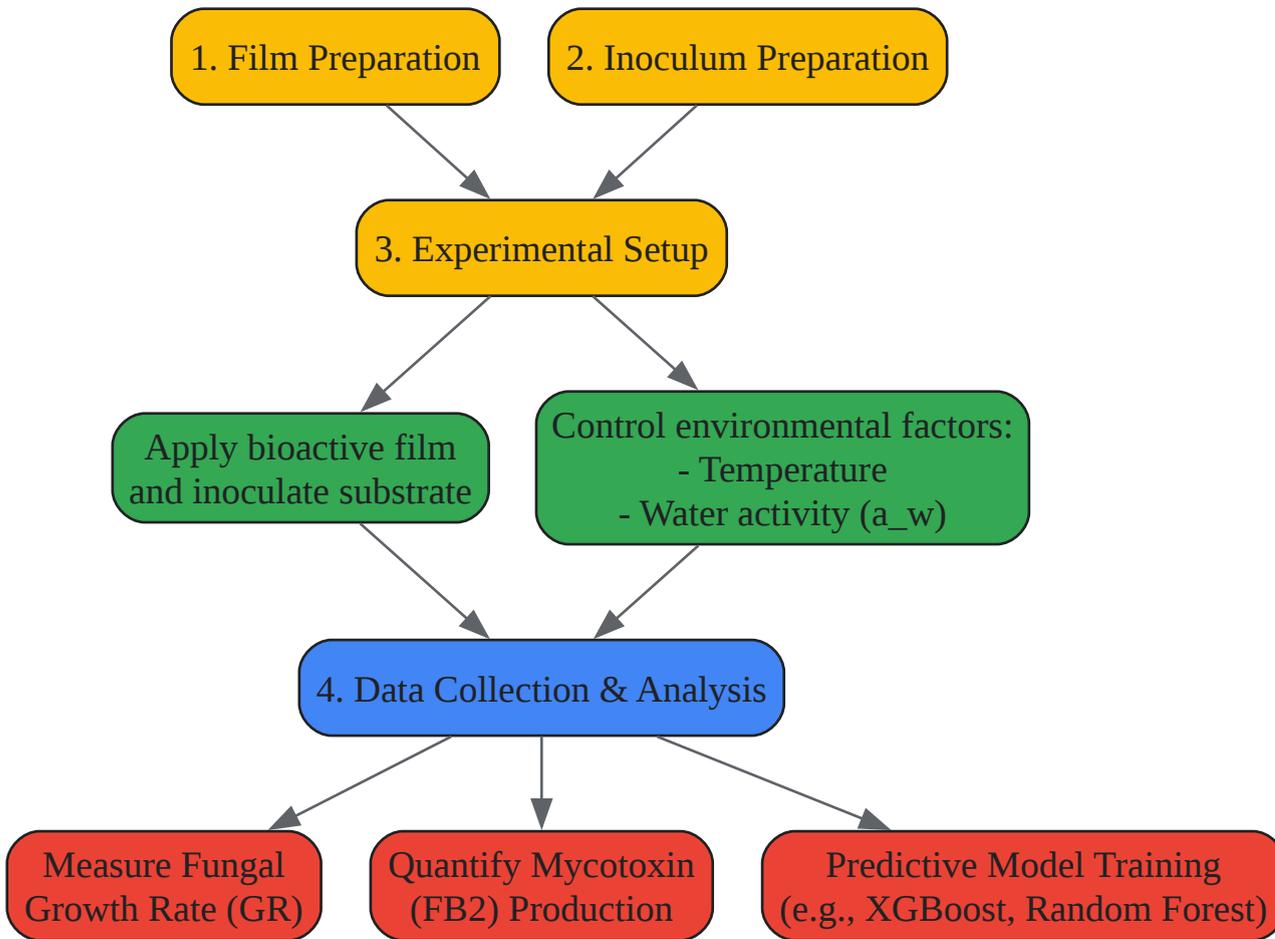
For researchers looking to replicate or validate these methods, here are the detailed experimental protocols.

Protocol 1: Assessing Bioactive Films with Essential Oils [1]

This protocol is designed to test the efficacy of active packaging in inhibiting *A. niger*.

- **Film Preparation:** Prepare films of Ethylene-Vinyl Alcohol (EVOH-29) copolymer. Incorporate specific Essential Oils (EOs) or their active components (EOCs)—such as oregano oil, cinnamon bark oil, carvacrol, or cinnamaldehyde—into the polymer matrix at defined concentrations.
- **Inoculum Preparation:** Cultivate a toxigenic strain of *A. niger* (known to produce FB2) on a suitable agar medium. Prepare a spore suspension in a sterile diluent and standardize the concentration (e.g., 1×10^6 CFU/mL).
- **Experimental Design:** Inoculate the food substrate or a simulated medium. Apply the bioactive films to the system. The study should be designed to test different environmental conditions, specifically varying **temperature** (e.g., 20°C, 25°C, 30°C) and **water activity** (a_w) (e.g., 0.95, 0.97) to model real-world scenarios.
- **Data Collection and Analysis:**
 - **Growth Rate (GR):** Measure the radial growth of the fungus over time or use quantitative plating techniques.
 - **Mycotoxin Analysis:** Quantify FB2 levels using analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
 - **Machine Learning Modeling:** Use the collected data (film type, EO concentration, temperature, a_w) to train predictive models (e.g., XGBoost, Random Forest) to forecast fungal growth and mycotoxin production under new conditions.

The workflow for this protocol can be summarized as follows:



[Click to download full resolution via product page](#)

Protocol 2: Inactivation via UV222 and Monochloramine [2]

This protocol describes a method for the effective disinfection of water or surfaces contaminated with resilient *A. niger* spores.

- **Spore and Reagent Preparation:**
 - **Spores:** Harvest *A. niger* spores from a mature culture (e.g., 7-day old PDA plate). Prepare a stock spore suspension in sterile water or buffer and standardize the concentration.
 - **Monochloramine (NH₂Cl):** Prepare an NH₂Cl stock solution freshly before each experiment. Standardize the concentration spectrophotometrically.
- **Disinfection Setup:** Use a bench-scale UV collimated beam apparatus. The study should compare different UV sources: **KrCl excimer lamp (222 nm)**, low-pressure mercury lamp (254 nm), and UV-LEDs (265 nm, 280 nm).
- **Treatment Application:**

- **Individual Treatments:** Expose the spore suspension to different UV fluences (e.g., 0-60 mJ/cm²). In separate experiments, expose spores to NH₂Cl alone at a defined concentration and contact time.
- **Combined Treatment:** Apply UV irradiation (222 nm) followed immediately by the addition of NH₂Cl. The synergy between the two treatments should be evaluated.
- **Efficacy Assessment:**
 - **Inactivation Kinetics:** Plate treated and untreated spores on a suitable medium to count viable colonies and calculate log reduction.
 - **Mechanistic Analysis:** To understand the mechanism of action, assess:
 - **Membrane Integrity:** Using a propidium iodide stain.
 - **Intracellular ROS:** Using a DCFH-DA probe.
 - **ATP Levels:** Using a luciferase-based assay.
 - **Photoreactivation Potential:** After treatment, expose samples to visible light and re-plate to assess the recovery of UV-induced damage.

Frequently Asked Questions (FAQs)

Q1: What are the primary mycotoxin concerns from *A. niger* on food substrates? While *A. niger* is well-known for producing Ochratoxin A (OTA) in products like grapes and coffee [3], it is crucial to note that many strains are also capable of producing **Fumonisin B2 (FB2)** at levels comparable to *Fusarium* species [1]. This makes FB2 a significant secondary mycotoxin risk, particularly in maize, coffee, cocoa, and grapes.

Q2: Why is *A. niger* particularly challenging to control with disinfectants? The resilience of *A. niger* is largely due to the **melanin** present in its spore walls. Melanin protects the spores from environmental stressors by shielding against UV irradiation and scavenging reactive oxygen species (ROS) generated by chemical oxidants like chlorine [2].

Q3: Are there any beneficial uses of *A. niger* in the food industry? Yes, paradoxically, certain strains of *A. niger* are classified as GRAS (Generally Recognized as Safe) by the US FDA and are industrially used for producing food-grade ingredients such as **citric acid, gluconic acid, and various enzymes** (e.g., glucoamylase, pectinase) [3]. It is also used to produce **fructooligosaccharides (FOS)**, a prebiotic fiber [4].

Q4: What key environmental factors favor *A. niger* growth and mycotoxin production? *A. niger* is a mesophile with a broad optimal temperature range (6-47°C) [3]. However, studies on FB2 production indicate that specific conditions, such as **higher sugar content, glycerol, or NaCl in the substrate**, can

promote mycotoxin synthesis [1]. Controlling temperature and water activity is therefore critical in prevention strategies.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Bioactive films with essential oils and machine learning for ... [sciencedirect.com]
2. Achieving optimal inactivation of *Aspergillus niger* via ... [sciencedirect.com]
3. *Aspergillus niger* - Wikipedia [en.wikipedia.org]
4. *Aspergillus Niger* - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [controlling *Aspergillus niger* growth on food substrates].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528547#controlling-aspergillus-niger-growth-on-food-substrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com